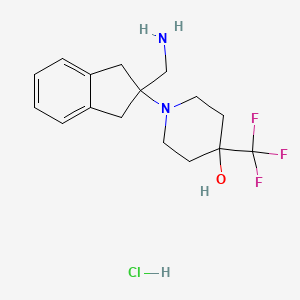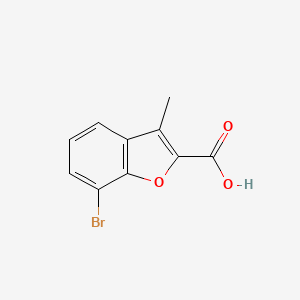
7-Brom-3-methyl-1-benzofuran-2-carbonsäure
Übersicht
Beschreibung
“7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranderivate wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Die Kernstruktur von Benzofuran ist in verschiedenen biologisch aktiven Naturheilmitteln und synthetischen chemischen Rohstoffen vorhanden, was auf vielfältige pharmakologische Aktivitäten hindeutet . Die spezifische Verbindung 7-Brom-3-methyl-1-benzofuran-2-carbonsäure könnte ein Vorläufer bei der Synthese neuartiger Verbindungen mit potenziellen Antitumorwirkungen sein.
Antibakterielle und antifungale Anwendungen
Einige Benzofuranderivate zeigen eine signifikante Aktivität gegen bakterielle und fungale Stämme. Forschungen haben gezeigt, dass bestimmte Amidderivate von Benzofuran-2-Carbonsäuren gegen grampositive Bakterien und Pilze wirksam sind . Dies deutet darauf hin, dass This compound modifiziert werden könnte, um ihre antibakterielle und antifungale Wirksamkeit zu verbessern.
Antivirenmittel
Benzofuranverbindungen, einschließlich Derivaten von Benzofuran-2-Carbonsäure, haben starke biologische Aktivitäten gezeigt, wie z. B. antivirale Eigenschaften . Diese Verbindungen könnten als Leitstrukturen bei der Entwicklung neuer antiviraler Medikamente dienen, möglicherweise einschließlich Behandlungen für Krankheiten wie Hepatitis C.
Modulation von Histamin-H3-Rezeptoren
Benzofuran-2-Carbonsäurederivate haben sich als nützlich bei der Behandlung von Krankheiten erwiesen, die mit der Modulation von Histamin-H3-Rezeptoren verbunden sind . Diese Anwendung ist besonders relevant im Bereich der psychiatrischen Störungen, wo This compound zur Entwicklung partieller Agonisten von 5-HT-Rezeptoren eingesetzt werden könnte.
Synthese komplexer Naturstoffe
Der Benzofuranring ist eine Schlüsselstruktureinheit in vielen bedeutenden Naturstoffen und Medikamenten. Die Synthese von Naturstoffen, die Benzofuranringe enthalten, ist ein aktives Forschungsgebiet, wobei This compound möglicherweise als Baustein für die Synthese komplexer Naturstoffe dient .
Entwicklung supramolekularer Liganden
Benzofuranderivate werden auch bei der Entwicklung supramolekularer Liganden verwendet, aufgrund ihrer einzigartigen physikalisch-chemischen Eigenschaften . Diese Liganden finden Anwendung bei der Herstellung molekularelektronischer und funktionaler Polymere sowie in der Materialwissenschaft.
Zukünftige Richtungen
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research will likely focus on developing promising compounds with target therapy potentials and little side effects .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . This suggests that the compound may interact with its targets in a manner that modulates their function, leading to changes in cellular processes and responses.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have a range of effects at the molecular and cellular level, potentially including inhibition of cell growth, modulation of oxidative stress responses, and interference with viral replication or bacterial metabolism.
Eigenschaften
IUPAC Name |
7-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDHJNRYFRJTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



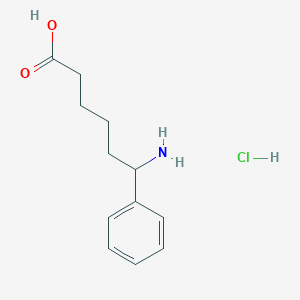

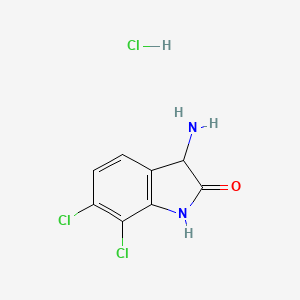
![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)
![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)
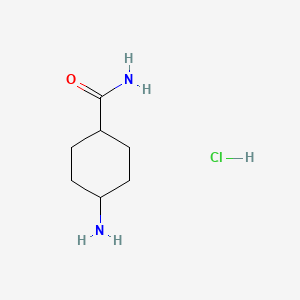
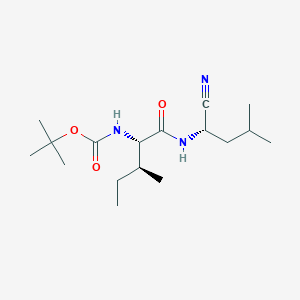
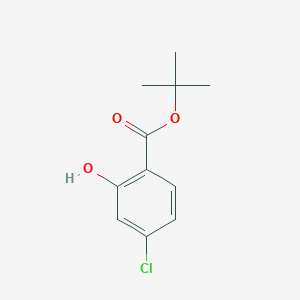
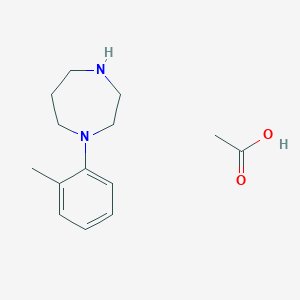
![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)
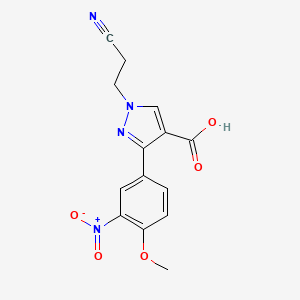
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
